

A Technical Guide to Methyl 6-ethynynicotinate for Advanced Research and Development

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Compound of Interest

Compound Name: Methyl 6-ethynynicotinate

Cat. No.: B1603808

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Introduction: The Strategic Importance of Methyl 6-ethynynicotinate in Modern Drug Discovery

Methyl 6-ethynynicotinate (CAS 306941-00-8) has emerged as a pivotal building block for medicinal chemists and drug development professionals. Its unique trifunctional architecture—comprising a pyridine core, a reactive ethynyl group, and a methyl ester—offers a versatile platform for the synthesis of complex molecular entities. The pyridine ring, a common motif in numerous pharmaceuticals, provides a key structural element for engaging with biological targets. The terminal alkyne is a gateway to a host of powerful and efficient coupling reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," and the Sonogashira coupling. The methyl ester provides a handle for further synthetic transformations or can act as a crucial interaction point within a binding pocket. This guide provides an in-depth technical overview of the commercial landscape, quality control, and key applications of **Methyl 6-ethynynicotinate**, designed to empower researchers in their quest for novel therapeutics.

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is the bedrock of any successful research and development program. For a specialized reagent like **Methyl 6-ethynynicotinate**, a thorough evaluation of commercial suppliers is critical.

Leading Commercial Suppliers

A survey of the current market reveals several reputable suppliers of **Methyl 6-ethynylnicotinate** for research purposes. These include, but are not limited to:

- Biosynth
- ChemScene (via Fisher Scientific)
- BLD Pharm
- Amadis Chemical Company Limited (listed on ChemicalBook)[\[1\]](#)
- Wuxi AppTec (listed on ChemicalBook)[\[1\]](#)

It is important to note that availability and stock levels can fluctuate, and researchers should always verify this information directly with the suppliers.

Comparative Analysis of Commercial Offerings

To facilitate the selection process, the following table provides a comparative overview of key parameters for sourcing **Methyl 6-ethynylnicotinate**. Data is representative and should be confirmed with the respective suppliers.

Supplier	Purity Specification	Available Quantities	Certificate of Analysis (CoA)
Biosynth	≥95% (Typical)	100mg, 250mg, 1g	Available upon request
ChemScene	≥98% (Typical)	250mg, 1g, 5g	Provided with purchase
BLD Pharm	≥97% (Typical)	1g, 5g, 10g	Available on product page

Note: Pricing and lead times are subject to change and should be obtained directly from the suppliers.

Quality Control and In-House Verification: A Self-Validating System

Ensuring the identity and purity of **Methyl 6-ethynynicotinate** is paramount to the reproducibility and success of subsequent synthetic steps. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice.

Interpreting the Certificate of Analysis (CoA)

A typical CoA for **Methyl 6-ethynynicotinate** will include the following critical information:

- Identifier: Chemical Name, CAS Number (306941-00-8), and Lot Number.
- Physical Properties: Appearance (e.g., off-white to yellow solid), and Melting Point.
- Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and reported as a percentage area.
- Identity Confirmation: Confirmed by Nuclear Magnetic Resonance (^1H NMR) and Mass Spectrometry (MS).

Representative ^1H NMR Data (CDCl_3 , 400 MHz): The ^1H NMR spectrum is a primary tool for confirming the structure of **Methyl 6-ethynynicotinate**.^[2] The expected chemical shifts (δ) in ppm are:

- ~9.1 ppm (s, 1H): Proton on the pyridine ring at position 2.
- ~8.2 ppm (dd, 1H): Proton on the pyridine ring at position 4.
- ~7.6 ppm (d, 1H): Proton on the pyridine ring at position 5.
- ~3.9 ppm (s, 3H): Methyl protons of the ester group.
- ~3.2 ppm (s, 1H): Acetylenic proton.

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Recommended In-House Quality Control Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A reverse-phase HPLC method is recommended for verifying the purity of **Methyl 6-ethynylnicotinate**.

- Column: C18, 5 μm , 4.6 x 250 mm.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Detection: UV at 254 nm.
- Expected Result: A single major peak corresponding to the product. The area percentage of this peak should align with the purity stated on the CoA.

2. ^1H NMR Spectroscopy for Structural Confirmation: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl_3) and acquire a ^1H NMR spectrum. The observed chemical shifts, multiplicities, and integrations should be consistent with the structure of **Methyl 6-ethynylnicotinate** as detailed above.

Key Synthetic Applications and Field-Proven Protocols

The utility of **Methyl 6-ethynylnicotinate** is best demonstrated through its application in robust and high-yield coupling reactions. The following sections provide detailed, exemplary protocols for two of its most significant applications.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.^{[3][4]} This reaction is instrumental in the synthesis of disubstituted alkynes, which are common scaffolds in medicinal chemistry.

This protocol describes a typical setup for the Sonogashira coupling reaction.

Materials:

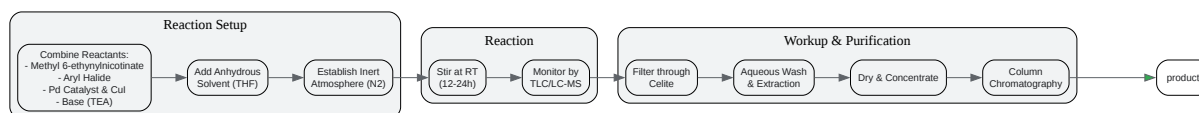
- **Methyl 6-ethynylnicotinate**

- 4-Bromoanisole
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a dry, nitrogen-flushed Schlenk flask, add **Methyl 6-ethynynicotinate** (1.0 eq), 4-bromoanisole (1.1 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq), and CuI (0.06 eq).
- Evacuate and backfill the flask with nitrogen three times.
- Add anhydrous THF and triethylamine (3.0 eq) via syringe.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Diagram: Sonogashira Coupling Workflow



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Caption: A generalized workflow for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.^[5] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an alkyne and an azide, is the quintessential click reaction and has found widespread application in bioconjugation, drug discovery, and materials science.

This protocol provides a robust method for the synthesis of a 1,2,3-triazole using **Methyl 6-ethynynicotinate**.

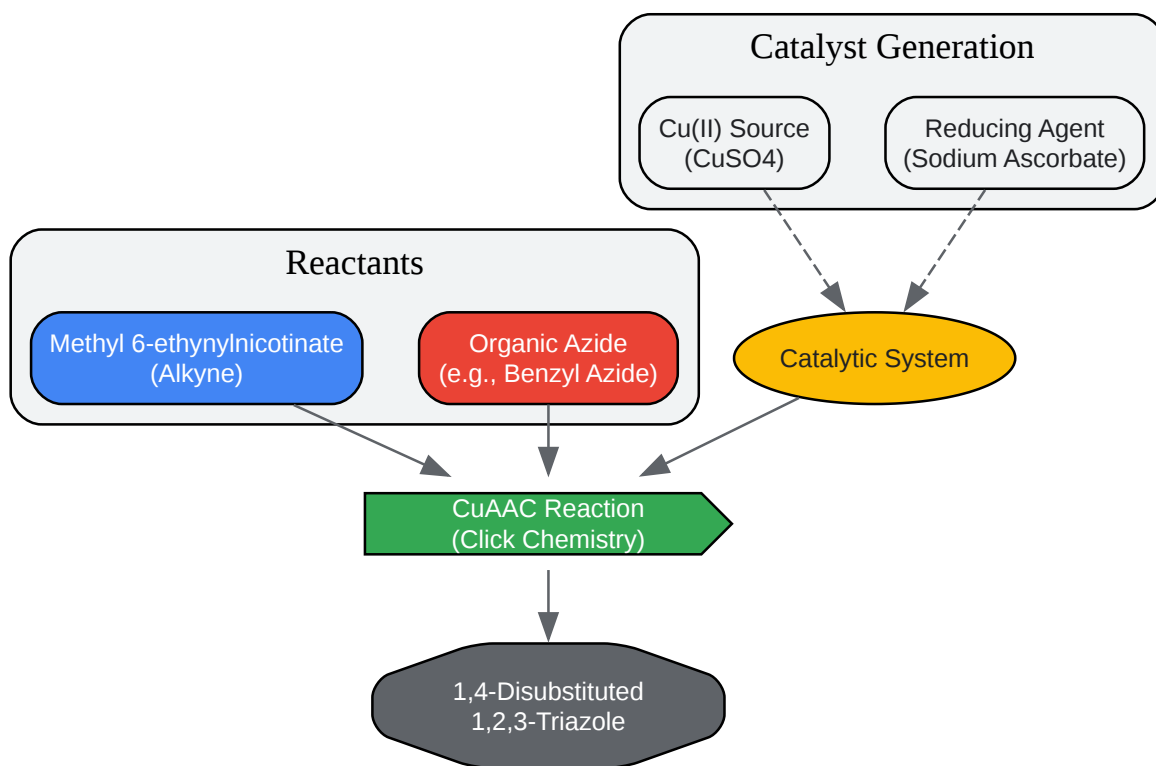
Materials:

- **Methyl 6-ethynynicotinate**
- Benzyl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Water

Procedure:

- In a round-bottom flask, dissolve **Methyl 6-ethynynicotinate** (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 eq) in water.
- To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.
- Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure triazole product.

Diagram: CuAAC Reaction Logical Relationship



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Caption: Logical relationship of components in a CuAAC reaction.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. **Methyl 6-ethynynicotinate**, as an acetylenic compound, requires careful handling.

- General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
- Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-ethynylNicotinate stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its strategic combination of a pyridine core with the versatile reactivity of a terminal alkyne provides a robust platform for the synthesis of novel and complex molecules. By understanding the commercial landscape, implementing rigorous quality control, and mastering its key synthetic applications, researchers can fully leverage the potential of this valuable reagent in their pursuit of the next generation of therapeutics.

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